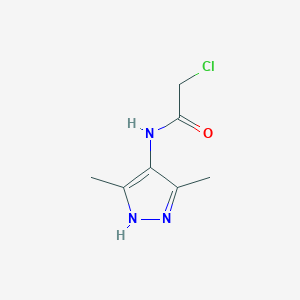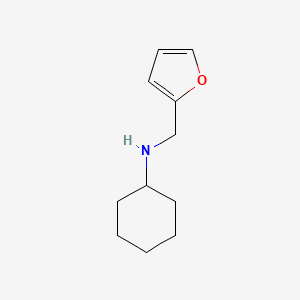
2-氯-3,5-二溴吡啶
概述
描述
2-Chloro-3,5-dibromopyridine: is an organic compound with the molecular formula C5H2Br2ClN and a molecular weight of 271.34 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring, specifically at the 3, 5, and 2 positions, respectively .
科学研究应用
Chemistry: 2-Chloro-3,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, it is utilized in the development of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is employed in the production of specialty chemicals and advanced materials. It is also used in the synthesis of dyes, pigments, and polymers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromopyridine typically involves halogenation reactions. One common method is the bromination of 2-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the temperature is maintained at a moderate level to ensure the selective bromination at the 3 and 5 positions .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3,5-dibromopyridine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .
化学反应分析
Types of Reactions: 2-Chloro-3,5-dibromopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide (DMF), are typical.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl compounds or other complex aromatic structures.
Reduction: 2-Chloro-3,5-dihydropyridine or fully reduced pyridine derivatives.
作用机制
The mechanism of action of 2-Chloro-3,5-dibromopyridine in biological systems involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form halogen bonds with biological macromolecules, potentially affecting their function . The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids .
相似化合物的比较
2-Chloro-3,5-dinitropyridine: Similar in structure but contains nitro groups instead of bromine atoms.
2,5-Dibromopyridine: Lacks the chlorine atom at the 2 position.
2-Chloro-5-bromopyridine: Contains only one bromine atom at the 5 position.
Uniqueness: 2-Chloro-3,5-dibromopyridine is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective functionalization and diverse chemical transformations .
属性
IUPAC Name |
3,5-dibromo-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSICVOJSJMFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355734 | |
| Record name | 2-Chloro-3,5-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40360-47-2 | |
| Record name | 2-Chloro-3,5-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method of synthesis for 2-chloro-3,5-dibromopyridine as described in the research?
A1: The research paper describes the synthesis of 2-chloro-3,5-dibromopyridine through the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C. This reaction primarily yields 2-chloro-3,5-dibromopyridine, along with a significant amount of 4-chloro-3,5-dibromopyridine as a byproduct [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)


